molecular formula C20H19ClN2O6S B2650038 methyl 4-(4-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931700-40-2

methyl 4-(4-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2650038
CAS No.: 931700-40-2
M. Wt: 450.89
InChI Key: YXZKVDCMROAMDT-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with structural features critical to its physicochemical and biological properties. DHPMs are well-studied due to their diverse pharmacological activities, including enzyme inhibition, antioxidant, and antimicrobial effects . The target compound is distinguished by its 4-chlorophenyl group at position 4 and a bulky [(4-methoxybenzenesulfonyl)methyl] substituent at position 6. This review compares its structural, synthetic, and functional attributes with analogous DHPM derivatives.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-6-[(4-methoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O6S/c1-28-14-7-9-15(10-8-14)30(26,27)11-16-17(19(24)29-2)18(23-20(25)22-16)12-3-5-13(21)6-4-12/h3-10,18H,11H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZKVDCMROAMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced into the pyrimidine ring.

    Addition of the methoxybenzenesulfonyl group: This step involves the reaction of the intermediate compound with a methoxybenzenesulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and methoxybenzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties : Research indicates that compounds similar to methyl 4-(4-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit antimicrobial activity against various bacterial strains. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial growth and biofilm formation .
  • Anticancer Activity : This compound has shown promise in anticancer research. In vitro studies suggest that it can induce apoptosis in cancer cell lines. Mechanistic studies indicate that it may disrupt cellular signaling pathways critical for cancer cell survival .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in various experimental models . This suggests its applicability in treating inflammatory diseases.

Synthetic Applications

This compound can be synthesized through various chemical pathways that include multi-step reactions involving the Biginelli reaction . This reaction is particularly useful for synthesizing tetrahydropyrimidines and has been adapted to create derivatives with enhanced biological activities.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study published in a peer-reviewed journal tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
  • Anticancer Mechanism Exploration :
    • In a recent investigation into its anticancer properties, this compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in human breast cancer cells .
  • Anti-inflammatory Activity Assessment :
    • A study assessing the anti-inflammatory effects of the compound revealed that it significantly reduced levels of TNF-alpha and IL-6 in a mouse model of acute inflammation .

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Substituent Variations in DHPM Derivatives
Compound Position 4 Substituent Position 6 Substituent Key Functional Groups References
Target Compound 4-Chlorophenyl (4-Methoxybenzenesulfonyl)methyl 2-Oxo, ester (COOCH₃) -
Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-DHPM 4-Chlorophenyl Methyl 2-Oxo, ester (COOCH₃)
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM 4-Fluorophenyl Methyl 2-Oxo, ester (COOCH₂CH₃)
Methyl 4-phenyl-6-methyl-2-oxo-DHPM Phenyl Methyl 2-Oxo, ester (COOCH₃)
Ethyl 4-(4-hydroxyphenyl)-2-thioxo-DHPM 4-Hydroxyphenyl Methyl 2-Thioxo, ester (COOCH₂CH₃)

Key Observations :

  • The target compound’s [(4-methoxybenzenesulfonyl)methyl] group introduces steric bulk and enhanced electron-withdrawing character compared to simpler methyl or aryl substituents in analogs .
  • The 4-chlorophenyl group at position 4 is shared with other bioactive DHPMs, such as thymidine phosphorylase inhibitors (IC₅₀ = 0.014 µM) .

Key Observations :

  • Solvent-free grinding with CuCl₂·2H₂O () is effective for simple DHPMs but may be incompatible with sensitive sulfonyl groups.

Physicochemical Properties

  • Crystallography : Analogs like Ethyl 4-(4-hydroxyphenyl)-2-thioxo-DHPM () form hydrogen-bonded dimers (N–H···S and O–H···O), while the target’s sulfonyl group may promote stronger intermolecular interactions (e.g., S=O···H–N) .
  • Solubility : The sulfonyl group enhances polarity, likely reducing lipid solubility compared to methyl-substituted DHPMs (e.g., ).

Biological Activity

Methyl 4-(4-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a novel compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following sections detail the synthesis, characterization, and biological evaluation of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of tetrahydropyrimidine derivatives typically involves multi-component reactions. For instance, a study highlighted the solvent-less synthesis approach for creating various tetrahydropyrimidine derivatives, which included halogenated benzyl derivatives and carboxylate linkages . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, in vitro assessments showed that certain derivatives had minimal inhibitory concentrations (MIC) against various bacterial strains. The compound this compound was evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that it possesses moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The antitumor efficacy of this compound was assessed through cytotoxicity assays on various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The findings revealed that the compound exhibited promising cytotoxic effects with IC50 values comparable to established chemotherapeutics. Specifically, it was noted that the compound induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Research indicates that it effectively inhibits enzymes such as acetylcholinesterase and urease. For instance, one study reported IC50 values for urease inhibition in the low micromolar range, suggesting its potential as a therapeutic agent for conditions like peptic ulcers and hyperurecemia .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated a series of tetrahydropyrimidine derivatives for their antimicrobial properties. The results showed that the compound had a notable MIC against Staphylococcus aureus, indicating its potential as an effective antibacterial agent .

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer activity, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of approximately 15 µM. This was attributed to its ability to induce apoptosis by activating caspase pathways .

Summary of Biological Activities

Biological Activity IC50 Value Target
AntibacterialVaries (low µM)Staphylococcus aureus, E. coli
Anticancer~15 µMHeLa cells
Urease InhibitionLow µMUrease enzyme

Q & A

Q. Key Methodological Steps

  • Cyclization : React 4-chlorobenzaldehyde, methyl acetoacetate, and urea/thiourea under acidic conditions .
  • Sulfonylation : Introduce the 4-methoxybenzenesulfonyl group via nucleophilic substitution or radical-mediated sulfonation .

How can researchers address regioselectivity challenges during the introduction of substituents in dihydropyrimidine derivatives?

Advanced
Regioselectivity in substituent placement (e.g., sulfonylmethyl vs. ester groups) is influenced by steric and electronic factors. For example:

  • Steric hindrance : Bulky substituents (e.g., 4-methoxybenzenesulfonyl) favor positions with lower steric strain.
  • Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) direct reactions to electron-rich positions.
    In , regioselectivity in dihydropyrimidine derivatives was controlled using substituted benzaldehydes and optimizing solvent polarity (e.g., DMF enhances solubility of polar intermediates) .

Q. Basic

  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR δ ~5.39 ppm for the C-4 hydrogen in dihydropyrimidines) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group observed in similar compounds) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

How should researchers resolve contradictory bioactivity data for dihydropyrimidine derivatives in antibacterial assays?

Advanced
Contradictions in bioactivity often arise from:

  • Substituent variability : Electron-withdrawing groups (e.g., sulfonyl) may enhance membrane penetration but reduce target affinity.
  • Assay conditions : Variations in bacterial strain (Gram-positive vs. Gram-negative) and concentration thresholds.
    In , methyl 4-(4-bromo-2-hydroxyphenyl) derivatives showed stronger antibacterial activity (MIC = 8 µg/mL) compared to non-halogenated analogs (MIC >32 µg/mL), highlighting the role of halogen substituents .

Q. Methodological Recommendations

  • Standardize assay protocols (e.g., CLSI guidelines).
  • Use isogenic bacterial strains to isolate substituent effects.

What purification strategies are effective for isolating this compound?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (e.g., monohydrate forms reported in ) .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 ratio) for sulfonylated intermediates .

How do solvent polarity and temperature influence the Biginelli reaction’s efficiency for this compound?

Q. Advanced

  • Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl intermediates but may promote side reactions.
  • Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition. achieved optimal yields (70–80%) using ethanol under reflux (78°C) with ZnCl₂ catalysis .

Q. Advanced

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to activate sulfonyl chlorides.
  • Solvent system : Dichloromethane at 0°C minimizes side reactions (e.g., hydrolysis).
    achieved 85% sulfonation yield using 1.2 equivalents of sulfonyl chloride in anhydrous DCM .

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